molecular formula C11H7BrClNO2 B8496119 Methyl 4-bromo-3-chloroquinoline-6-carboxylate

Methyl 4-bromo-3-chloroquinoline-6-carboxylate

Cat. No. B8496119
M. Wt: 300.53 g/mol
InChI Key: YDZXWMRYFGNJGT-UHFFFAOYSA-N
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Patent
US08853242B2

Procedure details

A mixture of methyl 3-chloro-4-hydroxyquinoline-6-carboxylate (600 mg) and phosphoryl bromide (868 mg) was heated under stirring in an oil bath at 130° C. for 6 hours. Ice-water was added, followed by neutralization with saturated aqueous sodium bicarbonate and extraction with ethyl acetate. The organic layer was washed with water, dried, and concentrated under reduced pressure to obtain methyl 4-bromo-3-chloroquinoline-6-carboxylate (426 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1O)=[CH:9][C:8]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:6]=2.P(Br)(Br)([Br:19])=O>>[Br:19][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]([O:15][CH3:16])=[O:14])[CH:9]=2)[N:4]=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1C=NC2=CC=C(C=C2C1O)C(=O)OC
Name
Quantity
868 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
under stirring in an oil bath at 130° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
EXTRACTION
Type
EXTRACTION
Details
followed by neutralization with saturated aqueous sodium bicarbonate and extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=NC2=CC=C(C=C12)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 426 mg
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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